molecular formula C8H14N4O B13336205 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B13336205
M. Wt: 182.22 g/mol
InChI Key: QDJSHQGLGPMEKS-UHFFFAOYSA-N
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Description

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino and amide groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide typically involves the reaction of 1,3-dimethyl-5-amino-pyrazole with a suitable acylating agent. One common method includes the use of acyl chlorides or anhydrides under basic conditions to form the desired amide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole
  • 5-amino-1H-pyrazole
  • 1,3-dimethyl-5-amino-pyrazole

Uniqueness

Compared to these similar compounds, 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is unique due to the presence of both amino and amide groups, which enhance its reactivity and potential biological activity. The dimethyl substitution on the pyrazole ring also contributes to its distinct chemical properties and applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-3-(2,5-dimethylpyrazol-3-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-3-6(12(2)11-5)4-7(9)8(10)13/h3,7H,4,9H2,1-2H3,(H2,10,13)

InChI Key

QDJSHQGLGPMEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C(=O)N)N)C

Origin of Product

United States

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